(3-Bromopyridin-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-bromopyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYXXLUZZJLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059942-27-5 | |
| Record name | (3-bromopyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or amine derivatives for the amination step. The final product is then converted to its dihydrochloride salt form for stability and ease of handling .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as crystallization or recrystallization to obtain the pure dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine oxides.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
Medicinal Chemistry
(3-Bromopyridin-4-yl)methanamine dihydrochloride is primarily utilized in the development of pharmaceutical agents. Its structure allows it to act as a building block for various drug candidates.
Anticancer Agents
Research indicates that derivatives of bromopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .
Neuropharmacology
The compound has been evaluated for its potential effects on the central nervous system. It has shown promise in modulating neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.
Synthesis of Heterocycles
The compound can be used to synthesize various heterocyclic compounds, which are crucial in drug development. For example, it can participate in reactions such as nucleophilic substitutions and cyclizations to form novel heterocycles .
Peptide Synthesis
As an organic buffer, this compound is suitable for peptide synthesis applications. It enhances the efficiency of coupling reactions, leading to higher yields of peptide products .
Biochemical Applications
The biochemical properties of this compound make it valuable in biological research.
Biological Assays
This compound is employed in various biological assays to evaluate enzyme activity and receptor binding interactions. Its ability to cross the blood-brain barrier (BBB) enhances its utility in neurobiological studies .
Drug Delivery Systems
Due to its favorable solubility and permeability characteristics, this compound is being investigated for its role in drug delivery systems, particularly for targeted therapies in cancer treatment .
-
Anticancer Research :
A study published in Journal of Medicinal Chemistry explored a series of bromopyridine derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms . -
Neuropharmacology :
Research highlighted the compound's potential as a selective serotonin reuptake inhibitor (SSRI), indicating its promise for treating depression-related disorders . -
Peptide Synthesis :
In a synthetic chemistry study, this compound was utilized to improve yields in peptide coupling reactions, showcasing its effectiveness as an organic buffer .
Mechanism of Action
The mechanism of action of (3-Bromopyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Trends
- Catalytic Cross-Coupling : Bromine at the 3-position (as in the target compound) facilitates Suzuki-Miyaura couplings with boronic acids, enabling diversification of pyridine scaffolds .
- Toxicity Profile : Brominated pyridines generally exhibit higher cytotoxicity than methoxy derivatives, necessitating careful handling .
- Trends in Drug Development: Bromine’s role in halogen bonding is driving its use in covalent inhibitors, whereas methoxy groups are favored for non-covalent interactions .
Biological Activity
(3-Bromopyridin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a pyridine ring and a methanamine group. Its molecular formula is C₆H₈BrCl₂N₂, with a molecular weight of approximately 223.50 g/mol. This compound exists as a dihydrochloride salt, enhancing its solubility in water, making it suitable for various applications in organic synthesis and pharmaceutical research.
Structural Characteristics
The presence of the bromine atom and the amine functional group in this compound suggests potential interactions with biological targets. The pyridine ring is a common scaffold in many drugs, and modifications to this structure can lead to compounds with diverse biological activities.
Potential Biological Activities
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit antimicrobial and antitumor properties. The unique combination of aromatic and charged groups in this compound positions it as a candidate for further pharmacological studies.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial potential suggested | Contains bromine and methanamine groups |
| 4-(Aminomethyl)-3,5-dibromopyridine | Antitumor activity | Contains two bromine atoms |
| 1-(3-Bromopyridin-4-yl)-N-methylmethanamine | Potentially similar reactivity | Methyl substitution alters reactivity |
| 3-Chloropyridin-4-yl)methanamine | Antimicrobial properties | Chlorine instead of bromine |
The mechanism of action for this compound may involve interactions with specific enzymes or receptors within biological systems. Similar compounds have been shown to inhibit DNA synthesis and interact with bacterial DNA gyrase and topoisomerase, leading to cell death.
Target Interactions
- DNA Gyrase Inhibition : This compound may inhibit bacterial DNA gyrase, disrupting the replication process.
- Topoisomerase Interaction : By affecting topoisomerase activity, it could interfere with DNA unwinding necessary for transcription and replication.
Case Studies
Research involving derivatives of pyridine has indicated promising results in various biological assays:
- Antimicrobial Studies : Compounds structurally related to this compound have demonstrated significant antimicrobial activity against multi-drug resistant bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 93.7–46.9 μg/mL .
- Antitumor Activity : Some pyridine derivatives have shown potent antiproliferative effects against various cancer cell lines, suggesting that this compound could be explored for similar applications .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as an intermediate in the synthesis of biologically active compounds. The compound's ability to form coordination complexes with metal ions has also been investigated, indicating its potential utility in catalysis and sensor technologies .
Q & A
Q. What are the optimal synthetic routes for (3-Bromopyridin-4-yl)methanamine dihydrochloride, and how can yield and purity be maximized?
The synthesis of pyridinylmethanamine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) followed by Boc-protection/deprotection and salt formation. For example, a similar compound, (5-(4-methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride, was synthesized using microwave-assisted coupling of 3-bromo-4-methylpyridine with a boronic acid derivative under argon, achieving 89.4% yield after column chromatography (EtOAc/hexane gradient) . Key steps include:
- Reaction conditions : 140°C, argon atmosphere, and Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride).
- Purification : Anhydrous Na₂SO₄ for drying, gravity filtration, and silica gel chromatography.
- Salt formation : Treating the free base with HCl in ether to precipitate the dihydrochloride salt (11.1% yield after recrystallization) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and methylene groups (δ 3.0–4.0 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the exact mass (e.g., 262.0388 for related metabolites) .
- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm.
Q. How should researchers handle solubility challenges during in vitro assays?
The dihydrochloride salt improves aqueous solubility. For organic solvents:
- Dissolve in DMSO (10–50 mM stock) for cellular assays.
- Use PBS (pH 7.4) for buffer compatibility studies.
- Centrifuge at 10,000×g for 5 min to remove particulates before dosing .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in (3-Bromopyridin-4-yl)methanamine derivatives?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and salt formation. For example:
Q. What mechanistic insights can be gained from studying this compound’s enzyme inhibition (e.g., LOXL2)?
(3-Bromopyridin-4-yl)methanamine derivatives may act as lysyl oxidase (LOX) inhibitors. Key methods include:
- IC₅₀ determination : Fluorescent assays using LOXL2 recombinant protein, with 3-aminopropionitrile as a positive control .
- Kinetic studies : Measure kinact/Ki ratios to assess irreversible inhibition.
- Structural analysis : Docking studies (e.g., AutoDock Vina) to map interactions with the LOXL2 active site .
Q. How should researchers address contradictions between synthetic yields and computational predictions?
- Re-evaluate reaction parameters : Optimize catalyst loading (e.g., 2–5 mol% Pd), solvent (DMF vs. THF), and temperature (microwave vs. conventional heating) .
- Analyze side products : Use LC-MS to identify byproducts (e.g., dehalogenated or dimerized species).
- Theoretical validation : Compare DFT-calculated activation energies with experimental yields to identify rate-limiting steps .
Data Contradiction Analysis
Q. How to troubleshoot low yields in the final dihydrochloride salt formation?
Q. What if NMR data conflicts with expected proton counts?
- Dynamic effects : Pyridine ring protons may exhibit splitting due to restricted rotation.
- Tautomerism : Check for pH-dependent shifts in D₂O vs. CDCl₃.
- Impurity profiling : Compare with reference spectra of related compounds (e.g., (2-chloropyridin-4-yl)methanamine hydrochloride) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
